![molecular formula C7H6FIO2S B6603249 5-iodo-2-methylbenzene-1-sulfonyl fluoride CAS No. 2301669-85-0](/img/structure/B6603249.png)
5-iodo-2-methylbenzene-1-sulfonyl fluoride
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Overview
Description
5-iodo-2-methylbenzene-1-sulfonyl fluoride is a chemical compound with the IUPAC name 5-iodo-2-methylbenzenesulfonyl fluoride . It has a molecular weight of 300.09 .
Molecular Structure Analysis
The InChI code for 5-iodo-2-methylbenzene-1-sulfonyl fluoride is 1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with iodine, methyl, and sulfonyl fluoride substituents.Chemical Reactions Analysis
While specific reactions involving 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not available, sulfonyl fluorides are generally known to undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Synthesis
“5-iodo-2-methylbenzene-1-sulfonyl fluoride” is used in organic synthesis . It’s a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Chemical Biology
This compound has found widespread applications in chemical biology . It can be used to modify or synthesize various bioactive molecules .
Drug Discovery
“5-iodo-2-methylbenzene-1-sulfonyl fluoride” plays a significant role in drug discovery . It’s a key component in the synthesis of many pharmaceuticals .
Materials Science
In the field of materials science, this compound is used in the development of new materials . Its unique properties make it a valuable resource in this field .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as a precursor in this process .
Synthesis of Diverse Functionalized Sulfonyl Fluorides
Recent advances in the generation of fluorosulfonyl radicals from different precursors have opened new horizons for the synthesis of diverse functionalized sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as one such precursor .
Safety and Hazards
Mechanism of Action
Mode of Action
Sulfonyl fluorides are known to be reactive electrophiles that can form covalent bonds with nucleophilic amino acids in proteins . This suggests that 5-iodo-2-methylbenzene-1-sulfonyl fluoride may interact with its targets by forming covalent bonds .
Biochemical Pathways
The compound’s potential to form covalent bonds with proteins suggests that it could affect a variety of biochemical pathways depending on the specific proteins it targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability .
Result of Action
The ability of sulfonyl fluorides to form covalent bonds with proteins suggests that the compound could potentially alter protein function, leading to various cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
5-iodo-2-methylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNJKIBBPHYWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylbenzene-1-sulfonyl fluoride |
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